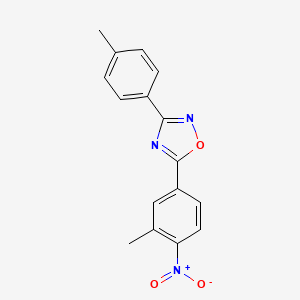

![molecular formula C18H14FN3O2 B5549951 5-({[5-(4-氟苯基)-2-呋喃基]甲基}氨基)-1,3-二氢-2H-苯并咪唑-2-酮](/img/structure/B5549951.png)

5-({[5-(4-氟苯基)-2-呋喃基]甲基}氨基)-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under varying conditions. A novel approach to synthesizing benzimidazole derivatives, including structures similar to the compound of interest, involves multi-step reactions that may include the formation of intermediates such as carboxylic acid derivatives, followed by cyclization and substitution reactions to introduce specific functional groups, such as the 4-fluorophenyl and furyl groups (Gowda et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified by the addition of various substituents. These modifications significantly affect the compound's properties and reactivity. The molecular structure of similar compounds has been elucidated using techniques such as FTIR, NMR, and X-ray crystallography, providing insight into the arrangement of atoms and the stereochemistry of the molecule (Karayel et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction, which allow for the introduction or modification of functional groups within the molecule. These reactions can be leveraged to synthesize a wide range of compounds with diverse biological activities. The reactivity of the benzimidazole ring is influenced by the nature and position of substituents, impacting the compound's overall chemical behavior (El’chaninov et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups. For instance, the introduction of fluorophenyl groups can affect the compound's lipophilicity and solubility, which are important parameters in drug design and development (Arslan et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the molecular structure. The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can affect its electron density, thereby influencing its interaction with other molecules. These properties are critical for the compound's biological activity and its interaction with biological targets (Hranjec et al., 2012).

科学研究应用

药代动力学和药物代谢

科学研究的一个方面集中在具有苯并咪唑核心的化合物的分布和代谢,类似于所讨论的化学物质。例如,对新型食欲素受体拮抗剂的研究,例如 N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868),突出了了解这些化合物如何在体内被处理的重要性。此类研究对于确定潜在治疗剂的安全性与有效性至关重要,因为它提供了对其代谢途径、消除过程以及代谢物在其药理活性中所起作用的见解 (Renzulli 等人,2011)。

神经保护潜力

对帕金森氏症和阿尔茨海默氏症等神经退行性疾病的研究通常探索可以调节神经受体或防止神经毒性的化合物。例如,在帕金森氏症模型中对咖啡因和 A2A 腺苷受体失活的研究表明,特定受体的拮抗剂可能具有神经保护作用。鉴于 5-({[5-(4-氟苯基)-2-呋喃基]甲基}氨基)-1,3-二氢-2H-苯并咪唑-2-酮 与类似分子靶点的潜在相互作用,这一研究途径可能与探索其神经保护潜力相关 (Chen 等人,2001)。

受体相互作用研究

了解化合物与特定受体之间的相互作用可以阐明它们的潜在治疗应用。美金刚在治疗浓度下置换死后人额叶皮层中 [3H]MK-801 的研究提供了一个化合物如何与 NMDA 受体相互作用的示例,NMDA 受体在神经退行性疾病和认知功能中起着至关重要的作用。对 5-({[5-(4-氟苯基)-2-呋喃基]甲基}氨基)-1,3-二氢-2H-苯并咪唑-2-酮 等化合物受体结合特性的研究可以揭示其作用机制和治疗潜力的新见解 (Kornhuber 等人,1989)。

属性

IUPAC Name |

5-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-12-3-1-11(2-4-12)17-8-6-14(24-17)10-20-13-5-7-15-16(9-13)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJQCFAKZGWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)